2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine
Overview
Description
2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine is a heterocyclic compound that features a fused ring system combining imidazo[1,2-a]pyrimidine and benzodioxole moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery .
Mechanism of Action
Target of Action
It is mentioned that the compound is used for proteomics research , which involves the study of proteins, their structures, and functions.
Mode of Action
It is suggested that the compound interacts with its target site, which could explain the differences in potency and selectivity of different derivatives .
Biochemical Pathways
It is known that the compound is used in proteomics research , which could imply that it may interact with proteins and potentially influence various biochemical pathways.
Result of Action
It is mentioned that the compound is used for proteomics research , suggesting that it may have effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine plays a significant role in various biochemical reactions. It has been found to interact with several enzymes, proteins, and other biomolecules. For instance, this compound exhibits high potency and selectivity towards the COX-2 enzyme, which is involved in the inflammatory response . The interaction between this compound and COX-2 is primarily inhibitory, reducing the enzyme’s activity and thereby mitigating inflammation. Additionally, this compound has been shown to interact with other proteins involved in cellular signaling pathways, further influencing biochemical reactions within the cell.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in the inflammatory response, leading to reduced production of pro-inflammatory cytokines . Furthermore, this compound impacts cellular metabolism by altering the activity of metabolic enzymes, which can lead to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with the COX-2 enzyme, where it acts as an inhibitor . This binding reduces the enzyme’s activity, leading to decreased production of inflammatory mediators. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression of target genes. These molecular interactions highlight the compound’s potential as a therapeutic agent for inflammatory diseases.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time Long-term exposure to this compound has been observed to maintain its inhibitory effects on COX-2 activity, suggesting sustained therapeutic potential
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits COX-2 activity without causing significant adverse effects . At higher doses, some toxic effects have been observed, including hepatotoxicity and gastrointestinal disturbances. These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways within the cell. It interacts with enzymes and cofactors that play crucial roles in its metabolism. For instance, the compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic processes can influence the compound’s bioavailability and efficacy, as well as its potential for drug-drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound has been shown to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions are critical for the compound’s bioactivity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. This compound has been found to localize primarily in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Additionally, post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, further influencing its biochemical and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-aminopyrimidine with 1,3-benzodioxole derivatives in the presence of a suitable catalyst. The reaction conditions often involve heating the mixture in a solvent such as ethanol or acetic acid .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
1-benzo[1,3]dioxol-5-yl derivatives: Compounds with similar benzodioxole moiety but different heterocyclic systems.
Uniqueness
2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine is unique due to its specific combination of the benzodioxole and imidazo[1,2-a]pyrimidine moieties, which confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)imidazo[1,2-a]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2/c1-4-14-13-15-10(7-16(13)5-1)9-2-3-11-12(6-9)18-8-17-11/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQORVQUIBGFWCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CN4C=CC=NC4=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50393434 | |
Record name | 2-(1,3-benzodioxol-5-yl)imidazo[1,2-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50393434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866138-02-5 | |
Record name | 2-(1,3-benzodioxol-5-yl)imidazo[1,2-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50393434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.